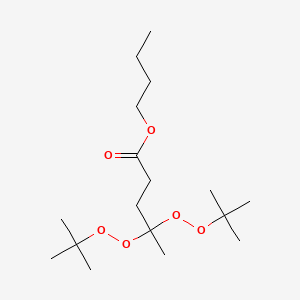

Butyl 4,4-bis(tert-butyldioxy)valerate

Description

Molecular Architecture and Functional Group Analysis

The molecular structure of Butyl 4,4-bis(tert-butyldioxy)valerate (CAS No: 995-33-5) is characterized by a central five-carbon valerate (B167501) (pentanoate) backbone. echemi.comguidechem.com Its molecular formula is C17H34O6. echemi.comguidechem.comuni.lu The molecule's architecture is distinguished by the presence of a butyl ester group at one end and two tert-butylperoxy groups attached to the fourth carbon atom of the valerate chain.

The key functional groups present in the molecule are:

Ester Group: A butyl ester (-COO(CH2)3CH3) functional group is located at the end of the valerate chain.

Peroxy Groups: Two tert-butylperoxy (-OOC(CH3)3) groups are bonded to the same carbon atom (C4) of the valerate backbone. This specific arrangement is a defining feature of its chemical nature.

The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C. uni.lu This notation precisely describes the connectivity of the atoms within the molecule.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H34O6 |

| Molecular Weight | 334.45 g/mol |

| CAS Number | 995-33-5 |

| Appearance | Colorless to straw-colored liquid |

| SMILES | CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C |

Classification within Peroxyketal and Peroxyester Initiators

Based on its functional groups, this compound is classified as both a peroxyketal and a peroxyester. The presence of two peroxy groups on the same carbon atom is characteristic of a peroxyketal. The ester functionality in proximity to the peroxy groups also places it in the peroxyester category.

As a radical initiator, the compound's utility stems from the inherent weakness of the oxygen-oxygen single bond in the peroxy groups. wikipedia.org Upon heating, these bonds undergo homolytic cleavage, generating highly reactive free radicals. wikipedia.org The general mechanism for radical initiation by organic peroxides involves the formation of two radical species from the peroxide molecule. These radicals can then initiate polymerization or other radical-mediated chemical transformations.

Comparative Structural Analysis with Related Organic Peroxides in Radical Chemistry

To better understand the structure-property relationships of this compound, a comparison with other common organic peroxide initiators, such as dibenzoyl peroxide and dicumyl peroxide, is instructive.

Dibenzoyl Peroxide: This is a diacyl peroxide with the formula (C6H5CO)2O2. wikipedia.org Structurally, it consists of two benzoyl groups linked by a peroxide bridge. wikipedia.org The O-O bond length in dibenzoyl peroxide is approximately 1.434 Å. wikipedia.org The molecule possesses a dihedral angle of about 90° between the two benzoyl groups. wikipedia.org In contrast, this compound has two separate peroxide groups attached to a single carbon atom within an aliphatic chain, and also contains an ester functional group. This structural difference influences their decomposition kinetics and the nature of the radicals they produce.

Dicumyl Peroxide: This is a dialkyl peroxide with the formula [C6H5C(CH3)2]2O2. wikipedia.org It is a symmetrical molecule with two cumyl groups attached to the peroxide linkage. Dicumyl peroxide is noted for its relative stability, which is attributed to the steric bulk of the cumyl groups protecting the peroxide bond. wikipedia.org this compound also features bulky tert-butyl groups on its peroxide linkages, which contribute to its stability at room temperature. However, the presence of two peroxide groups in the same molecule and the adjacent ester group in this compound lead to different decomposition pathways and radical generation compared to the single peroxide linkage in dicumyl peroxide.

Interactive Data Table: Structural Comparison of Organic Peroxides

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |

| This compound | C17H34O6 | 334.45 | Two peroxyketal groups, one ester group |

| Dibenzoyl Peroxide | C14H10O4 | 242.23 | One diacyl peroxide group, two benzoyl groups |

| Dicumyl Peroxide | C18H22O2 | 270.37 | One dialkyl peroxide group, two cumyl groups |

Structure

3D Structure

Properties

CAS No. |

995-33-5 |

|---|---|

Molecular Formula |

C17H34O6 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

butyl 4,4-bis(tert-butylperoxy)pentanoate |

InChI |

InChI=1S/C17H34O6/c1-9-10-13-19-14(18)11-12-17(8,22-20-15(2,3)4)23-21-16(5,6)7/h9-13H2,1-8H3 |

InChI Key |

BXIQXYOPGBXIEM-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C |

Canonical SMILES |

CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C |

Other CAS No. |

995-33-5 |

physical_description |

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid. Liquid |

Pictograms |

Flammable; Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Butyl 4,4 Bis Tert Butyldioxy Valerate

Established Synthetic Routes for Peroxyketal Structures

The synthesis of peroxyketals, the structural class to which Butyl 4,4-bis(tert-butyldioxy)valerate belongs, is grounded in several well-established methodologies. These routes typically involve the reaction of a ketone or its derivative with a hydroperoxide, often under acidic conditions.

A primary and widely utilized method is the acid-catalyzed reaction of a ketone with a hydroperoxide. For instance, a general process for producing peroxyketals involves charging a reactor with a ketone and a hydroperoxide, followed by the controlled addition of a strong acid like sulfuric acid at low temperatures, typically between 0°C and 5°C. google.com The reaction mixture is then neutralized, and the peroxyketal product is isolated. google.com This fundamental approach is adaptable for creating a variety of peroxyketal structures by modifying the ketone and hydroperoxide starting materials.

Other notable synthetic strategies for forming the peroxyketal moiety include:

Photooxygenation: This method can be used to construct peroxyketal diastereomers from ketone precursors. rsc.org

Cobalt(II)-Catalyzed Peroxysilylation: This technique, developed by Mukaiyama and Isayama, is extensively used to generate open hydroperoxide substrates that can then cyclize to form five- and six-membered peroxyheterocyclic rings. rsc.org

Ozonolysis: The ozonolysis of alkenes in the presence of an alcohol, such as an alkynol, can be employed to trap the resulting carbonyl oxide and form peroxyacetals. nih.gov

Reaction with Enol Ethers: Peroxyketals can also be synthesized from their corresponding enol ethers. unl.edu

These varied approaches highlight the versatility of chemical synthesis in accessing the peroxyketal functional group, a key structural feature of many organic peroxides used as polymerization initiators.

Precursor Materials and Reaction Conditions in this compound Synthesis

The synthesis of this compound specifically involves the reaction of key precursor materials under controlled conditions. The structure of the final molecule points directly to the necessary starting materials: a derivative of valeric acid and tert-butyl hydroperoxide.

The most direct synthetic pathway is the reaction between butyl levulinate (the butyl ester of 4-oxopentanoic acid) and tert-butyl hydroperoxide. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates the nucleophilic attack of the hydroperoxide onto the ketone's carbonyl carbon. To manage the exothermic nature of the reaction and prevent the decomposition of the sensitive peroxide products, the reaction is conducted at reduced temperatures. google.comgoogle.com Following the reaction, a neutralization wash is performed to remove the acid catalyst, and the final product is isolated. google.com

The table below outlines the essential components for the synthesis of this compound.

| Precursor Material | Chemical Name/Type | Function in Synthesis |

| Ketone Precursor | Butyl levulinate (Butyl 4-oxopentanoate) | Provides the carbon backbone, including the ester group and the ketone functional group that will become the peroxyketal carbon. |

| Peroxide Source | tert-Butyl hydroperoxide (TBHP) | Acts as the nucleophile, adding two tert-butylperoxy groups to the carbonyl carbon. google.comgoogle.com |

| Catalyst | Strong acid (e.g., Sulfuric Acid) | Protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydroperoxide. google.com |

| Solvent | Organic Solvent (e.g., Hexane) | Used during the workup phase to extract the organic product from the aqueous layer. google.com |

| Neutralizing Agent | Base (e.g., Potassium Hydroxide solution) | Removes the acid catalyst from the reaction mixture after the reaction is complete. google.com |

A general summary of reaction conditions for the synthesis of similar peroxyketals is provided in the following table.

| Parameter | Condition | Rationale | Reference |

| Temperature | 0°C - 5°C | To control the exothermic reaction and prevent the thermal decomposition of the peroxide product. | google.com |

| Reaction Time | ~45 minutes (stirring post-addition) | To allow the reaction to proceed to completion. | google.com |

| Atmosphere | Standard (Air) | The reaction does not typically require an inert atmosphere. | |

| Workup | Neutralization washes, solvent extraction | To isolate and purify the final peroxyketal product from the catalyst and byproducts. | google.com |

Novel Approaches for Functionalized Peroxide Initiator Monomers

The field of polymer chemistry is continually seeking new initiators with enhanced properties, leading to the development of novel functionalized peroxide monomers. These innovative materials offer improved control over polymerization processes, enhanced compatibility in complex systems, and the ability to create polymers with unique architectures.

One significant area of innovation is the creation of surface-active peroxide initiators , often referred to as "inisurfs". researchgate.net These are monomers that possess both a peroxide group capable of initiating polymerization and a surfactant-like structure. For example, new peroxide maleic monomers have been synthesized that act as surface-active initiators in emulsion polymerization. researchgate.net This dual functionality allows them to participate in the polymerization at the interface between aqueous and organic phases, which is particularly useful for creating stable polymer dispersions. researchgate.net

Another frontier involves the development of new redox initiator systems . Amine-peroxide systems have long been used for redox polymerization, but research is ongoing to improve their efficiency. acs.orgresearchgate.net This includes the computational design and experimental validation of new amine reductants that can accelerate polymerization rates even at low concentrations. acs.org Furthermore, novel peroxide-free redox systems are being developed as alternatives to traditional initiators, aiming to address issues of stability and storage. mdpi.com

Recent research has also focused on initiator systems for specialized polymerization techniques , such as radical induced cationic frontal polymerization (RICFP). rsc.org This method allows for a rapid, self-propagating curing front. Novel systems have been developed that pair peroxide-based radical thermal initiators with coinitiators like silanes, enabling the frontal polymerization of important industrial monomers like bisphenol A diglycidyl ether (BADGE). rsc.org

The table below summarizes some of these novel approaches.

| Novel Approach | Key Feature | Example/Application | Reference |

| Surface-Active Initiators (Inisurfs) | Monomers with both peroxide and surfactant functionalities. | Synthesis of peroxide maleic monomers for use in emulsion polymerization of styrene. | researchgate.net |

| Enhanced Redox Systems | Computationally designed amine reductants for faster initiation kinetics. | N-(4-methoxyphenyl)pyrrolidine (MPP) as a highly efficient amine for amine-peroxide redox polymerization. | acs.org |

| Initiators for Frontal Polymerization | Combination of peroxide initiators with coinitiators to enable RICFP. | Using peroxide/silane systems to achieve stable frontal polymerization of epoxy monomers. | rsc.org |

| Microencapsulated Initiators | Encapsulation of peroxides for use in self-healing materials. | Microencapsulation of benzoyl peroxide for radical polymerization-based self-healing applications. | researchgate.net |

These advancements highlight a dynamic area of research focused on creating peroxide initiators with tailored functionalities to meet the demands of modern materials science.

Thermal Decomposition Pathways and Kinetics of Butyl 4,4 Bis Tert Butyldioxy Valerate

Mechanisms of O-O Bond Homolytic Cleavage and Radical Generation

The thermal decomposition of Butyl 4,4-bis(tert-butyldioxy)valerate is initiated by the homolytic cleavage of the peroxide bonds (O-O). Due to the presence of two peroxide groups, this process can occur in a stepwise manner. The initial and most favorable cleavage is that of one of the O-O bonds, which has the lowest bond dissociation energy within the molecule. This primary step generates a diradical intermediate.

The initial homolytic cleavage can be represented as follows:

Step 1: Initial O-O Bond Homolysis The molecule absorbs thermal energy, leading to the symmetrical cleavage of one of the peroxide bonds, resulting in the formation of a radical pair. This is the rate-determining step in the radical generation process.

The subsequent fate of the initially formed radicals is complex and involves a series of rapid reactions. The primary radicals can undergo further fragmentation (β-scission) to yield more stable species. The presence of two peroxide groups allows for the potential of a second O-O bond cleavage, leading to a cascade of radical reactions.

The primary radical species generated are the tert-butoxy (B1229062) radical and a larger radical containing the remaining peroxide group and the butyl ester moiety. The tert-butoxy radical is a common intermediate in the decomposition of many organic peroxides and is known to undergo further reactions.

Influence of Temperature on Decomposition Rates and Radical Flux

The rate of thermal decomposition of this compound is highly dependent on temperature. As the temperature increases, the rate of O-O bond homolysis increases exponentially, following the principles of chemical kinetics. This leads to a higher rate of radical generation, often referred to as radical flux.

The relationship between temperature and decomposition rate is practically quantified by the half-life of the peroxide at various temperatures. The half-life is the time required for half of the initial quantity of the peroxide to decompose. For this compound, the following half-life data has been reported:

10 hours at 102°C

1 hour at 121°C

Mechanistic Insights into Butyl 4,4 Bis Tert Butyldioxy Valerate Initiated Polymerization

Initiation Mechanisms in Free-Radical Polymerization Systems

The primary role of Butyl 4,4-bis(tert-butyldioxy)valerate in polymerization is to serve as a source of free radicals, which initiate the polymerization chain reaction. numberanalytics.comnumberanalytics.com The initiation process begins with the thermal decomposition of the peroxide, which involves the homolytic cleavage of the weak oxygen-oxygen (O-O) bonds. rbhltd.comnumberanalytics.com

The decomposition of this compound is a stepwise process due to the presence of two peroxide functionalities with different thermal stabilities. The initial cleavage occurs at the more labile peroxide bond, typically at temperatures between 110-130°C, generating a primary radical pair. This is followed by further fragmentation and reactions that produce a variety of radical species.

Step 1: Initial Homolytic Cleavage The process starts with the breaking of one of the O-O bonds, yielding a tert-butoxy (B1229062) radical and a larger radical containing the second peroxide group.

CH₃C(OOC(CH₃)₃)₂(CH₂)₂COOC₄H₉ → CH₃C(OOC(CH₃)₃)(O·)(CH₂)₂COOC₄H₉ + ·OC(CH₃)₃

Step 2: Secondary Decomposition (β-scission) The resulting complex radical can undergo β-scission, leading to the formation of a more stable acyl radical and another tert-butoxy radical. The major decomposition products identified from this process include methane, ethane, acetone (B3395972), n-butyl propionate, tert-butyl alcohol, and carbon dioxide. etwinternational.com These radicals then initiate polymerization by adding to a monomer unit, creating a new radical that can propagate the chain. numberanalytics.com

The efficiency of initiation is influenced by factors such as temperature, solvent polarity, and the presence of monomers. numberanalytics.com The multi-stage decomposition of this compound provides a sustained release of radicals, which can be advantageous for achieving high conversion and controlling polymer properties.

Role in Chain Growth and Termination Pathways

Once initiated, the monomer radicals propagate by adding to other monomer units, leading to chain growth. The radicals generated from this compound, primarily tert-butoxy and methyl radicals (from the decomposition of tert-butoxy radicals), actively participate in this propagation phase. numberanalytics.com

Termination of the growing polymer chains can occur through several mechanisms:

Combination (Coupling): Two growing polymer radicals can combine to form a single, longer polymer chain. This is a significant pathway in the crosslinking of polymers. researchgate.net

Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in one saturated and one unsaturated polymer chain. This pathway becomes more significant at higher temperatures. mdpi.com

The presence of various radical species from the initiator can also lead to primary radical termination, where a growing chain is terminated by reacting directly with an initiator-derived radical.

| Pathway | Description | Result |

| Chain Growth (Propagation) | A monomer radical adds to another monomer molecule, extending the polymer chain. | Increased polymer molecular weight. |

| Termination by Combination | Two growing polymer chains react to form a single, non-radical chain. | A single, longer polymer chain is formed. |

| Termination by Disproportionation | One polymer radical transfers a hydrogen atom to another, creating two stable polymer chains. | Two shorter polymer chains are formed, one saturated and one unsaturated. |

Crosslinking Mechanisms in Elastomer and Thermoplastic Matrices

This compound is widely used as a crosslinking agent for a variety of polymers, including elastomers like Ethylene Propylene Diene Monomer (EPDM) and thermoplastics such as Ethylene-Vinyl Acetate (EVA) and polyethylene (B3416737) (PE). nouryon.commdpi.compergan.com The crosslinking process, also known as vulcanization, creates a three-dimensional network structure within the polymer, significantly enhancing its mechanical properties, thermal stability, and chemical resistance. rbhltd.comnumberanalytics.comyoutube.com

The mechanism for peroxide-induced crosslinking involves the following steps:

Radical Formation: Upon heating, this compound decomposes to form free radicals (e.g., tert-butoxy radicals). nih.govmdpi.com

Hydrogen Abstraction: These highly reactive radicals abstract hydrogen atoms from the polymer backbones, creating polymer macroradicals. mdpi.commdpi.com

Crosslink Formation: Two polymer macroradicals then combine to form a stable carbon-carbon (C-C) bond, which constitutes the crosslink. rbhltd.comnih.gov

This process transforms the thermoplastic material into a thermoset, which does not melt or flow at elevated temperatures. youtube.com this compound is noted for providing excellent scorch resistance, meaning it allows for safe processing at temperatures up to 125°C without premature crosslinking. etwinternational.cominforubber.com

| Polymer | Typical Application of Crosslinking | Benefit |

| EPDM | Automotive hoses, seals | Improved heat resistance and compression set. nouryon.com |

| EVA | Foam for shoe soles, packaging | Enhanced elasticity and durability. nouryon.cometwinternational.com |

| Polyethylene (PE) | Wire and cable insulation, pipes | Increased tensile strength and stress crack resistance. mdpi.comyoutube.com |

| Butyl Rubber (IIR) | Tire inner liners, seals | Improved heat resistance and mechanical properties. google.comgoogle.com |

Chain Transfer Reactions Involving Peroxide Radicals

Chain transfer is a reaction that can occur during polymerization where the activity of a growing polymer radical is transferred to another molecule, terminating the chain but creating a new radical that can start a new chain. This process can influence the molecular weight of the resulting polymer.

The radicals generated from this compound, or the initiator molecule itself, can act as chain transfer agents. For instance, a growing polymer radical can abstract a hydrogen atom from one of the decomposition byproducts, such as tert-butyl alcohol, or from the initiator molecule. researchgate.net

The rate of chain transfer is dependent on the reactivity and accessibility of the radical site. polimi.it For example, chain transfer to a tertiary carbon atom is generally more favorable than to a primary or secondary carbon. The structure of the radicals derived from this compound can thus play a role in controlling the molecular weight distribution of the final polymer. polimi.it

Influence of Peroxide Structure on Radical Reactivity and Selectivity

The chemical structure of an organic peroxide is a critical determinant of its decomposition kinetics and the subsequent reactivity of the generated radicals. mdpi.com this compound is a diperoxyketal, a class of peroxides known for their specific decomposition profiles. mdpi.com

Key structural features influencing its reactivity include:

Two Peroxide Groups: The presence of two peroxide groups with different thermal stabilities allows for a broader processing window and a more controlled radical generation over a range of temperatures. This is often described by the half-life temperatures at which 50% of the peroxide has decomposed.

Tertiary Alkyl Groups: The tert-butyl groups attached to the peroxide oxygens lead to the formation of relatively stable tert-butoxy radicals upon decomposition. This stability influences their subsequent reaction pathways, favoring hydrogen abstraction over addition to monomers in some systems. unibe.ch

Ester Functional Group: The butyl valerate (B167501) portion of the molecule enhances its solubility and compatibility with various polymer matrices and monomers, ensuring a more uniform distribution of the initiator within the reaction medium.

Applications of Butyl 4,4 Bis Tert Butyldioxy Valerate in Polymer Science and Engineering

Polymerization of Vinyl Monomers: Ethylene, Styrene, and (Meth)acrylates

As a radical initiator, Butyl 4,4-bis(tert-butyldioxy)valerate is instrumental in the polymerization of a variety of vinyl monomers. cymitquimica.com The thermal decomposition of the peroxide generates tert-butoxy (B1229062) radicals, which then initiate the polymerization chain reaction. The choice of initiator is critical as it can influence the polymerization rate, molecular weight, and properties of the resulting polymer.

The polymerization process using organic peroxides like this compound is a well-established method for producing polymers from monomers such as tert-butyl acrylate (B77674) and tert-butyl methacrylate. google.com In these reactions, the peroxide initiator is typically used in conjunction with other reagents and the polymerization is carried out under controlled temperature conditions to ensure the desired polymer characteristics. google.com For instance, the polymerization of methacrylates can be conducted in solution, and the resulting polymers can be analyzed for their molecular weight and polydispersity. cmu.edu

The synthesis of block copolymers, such as those from tert-butyl acrylate, methyl acrylate, and styrene, can also be achieved through controlled radical polymerization techniques where an initiator plays a key role. cmu.edu These processes allow for the creation of well-defined polymer architectures with specific block arrangements, leading to materials with tailored properties. cmu.edu

Elastomer Vulcanization and Network Formation

This compound is a highly effective vulcanizing agent for a range of elastomers, offering excellent scorch resistance. etwinternational.com The process of vulcanization, or crosslinking, transforms the tacky, low-strength raw rubber into a strong, elastic material by forming a three-dimensional network structure.

In natural rubber (NR) compounds, peroxides are used to induce crosslinking. This compound can be employed for this purpose, contributing to the formation of a stable vulcanizate with good thermal stability. nouryon.com The choice of peroxide and its concentration directly impacts the crosslink density and, consequently, the mechanical properties of the final rubber product.

This compound is frequently used in the vulcanization of synthetic rubbers like EPDM and NBR. nouryon.comresearchgate.net For EPDM, this peroxide provides a means to achieve a desired level of crosslinking, which is essential for applications requiring good heat and weathering resistance. researchgate.net Studies have investigated the use of this peroxide in combination with co-agents to control the scorch time and cure rate, thereby optimizing the manufacturing process. researchgate.net

In the case of NBR, peroxide vulcanization imparts properties that are often superior to those obtained with traditional sulfur curing systems, particularly in terms of heat and oil resistance. The use of this compound allows for the creation of NBR vulcanizates suitable for demanding applications in the automotive and oil and gas industries.

The cure characteristics of rubber compounds containing this compound can be evaluated using a rheometer. This instrument measures the change in torque as a function of time at a given temperature, providing valuable data on the scorch safety, cure rate, and state of cure.

A study on EPDM vulcanization showed that the addition of a stable nitroxyl (B88944) free radical could control the scorch time when using this compound as the curing agent. researchgate.net The rheometer data indicated a decrease in the minimum torque (ML) and an influence on the maximum torque (MH), which is related to the crosslink density. researchgate.net

| Cure Characteristic | Description | Typical Value/Observation with this compound |

| Scorch Time (ts2) | The time at which the vulcanization process begins, indicating the processing safety of the compound. | Compounds with this peroxide exhibit excellent scorch safety. goyenchemical.com A processing temperature of 125°C can have a rheology time of 20 minutes. etwinternational.com |

| Cure Time (t90) | The time required to reach 90% of the maximum torque, representing the optimal cure time. | At 160°C, the material cures within 12 minutes. etwinternational.com |

| Minimum Torque (ML) | An indicator of the viscosity of the unvulcanized rubber compound. | Can be influenced by the addition of co-agents. researchgate.net |

| Maximum Torque (MH) | Related to the stiffness and crosslink density of the fully cured rubber. | Affected by the peroxide concentration and the presence of co-agents. researchgate.net |

Polyolefin Modification: Ethylene Vinyl Acetate (EVA) Crosslinking

This compound is widely employed for the crosslinking of polyolefins, particularly Ethylene Vinyl Acetate (EVA). etwinternational.comgoogle.com The crosslinking of EVA is a critical step in the production of materials for various applications, including encapsulants for photovoltaic modules and foam for footwear. nih.govsinocurechem.com

The process involves heating the EVA compound containing the peroxide, which leads to the decomposition of the peroxide and the formation of free radicals. sinocurechem.com These radicals abstract hydrogen atoms from the EVA chains, creating polymer radicals that then combine to form a crosslinked network. sinocurechem.com This network structure significantly enhances the mechanical properties, heat resistance, and solvent resistance of the EVA. sinocurechem.com

The efficiency of the crosslinking process can be influenced by the type and concentration of the peroxide, as well as the processing temperature. google.comnih.gov Differential scanning calorimetry (DSC) is a technique used to study the non-isothermal crosslinking process of EVA initiated by peroxides. nih.govresearchgate.net

| Property | Effect of Crosslinking with this compound |

| Mechanical Strength | Increased tensile strength and improved durability. sinocurechem.com |

| Thermal Stability | Enhanced resistance to deformation at elevated temperatures. sinocurechem.com |

| Solvent Resistance | Reduced swelling and dissolution in organic solvents. sinocurechem.com |

Graft Copolymerization and Polymer Functionalization

This compound can also be utilized to initiate graft copolymerization. This process involves the grafting of monomer side chains onto a pre-existing polymer backbone. The peroxide initiates the formation of radical sites on the main polymer chain, which then act as initiation points for the polymerization of a second monomer.

For example, maleic anhydride (B1165640) can be grafted onto EVA in the presence of an organic peroxide initiator. researchgate.net This modification introduces functional groups onto the EVA backbone, which can improve its adhesion properties and compatibility with other polymers. The resulting graft copolymer, EVA-g-MAH, can be used as a compatibilizer in polymer blends, such as PBT/EVA blends, leading to improved mechanical properties like impact strength. researchgate.net

This functionalization approach opens up possibilities for creating new materials with tailored properties by combining the characteristics of different polymers.

Advanced Material Development through Peroxide-Initiated Processes

The development of advanced polymeric materials with tailored properties is a cornerstone of modern materials science and engineering. Organic peroxides, such as this compound, play a pivotal role in this field, acting as a versatile initiator for various modification processes. Its ability to generate free radicals upon thermal decomposition enables the crosslinking of elastomers and thermoplastics, as well as the grafting of functional monomers onto polymer backbones. These modifications lead to significant enhancements in the mechanical, thermal, and rheological properties of the resulting materials, paving the way for their use in high-performance applications.

The efficacy of this compound as a crosslinking agent is particularly evident in the vulcanization of elastomers like Ethylene Propylene Diene Monomer (EPDM) rubber. donga.ac.krresearchgate.net The peroxide-initiated crosslinking process forms a robust three-dimensional network structure within the polymer matrix, leading to improved material characteristics. This process is a critical step in the manufacturing of various rubber articles that require excellent durability and resistance to environmental factors. researchgate.net

Furthermore, this peroxide is utilized in the modification of thermoplastics such as Ethylene-Vinyl Acetate (EVA) copolymers. etwinternational.com The crosslinking of EVA is crucial for applications requiring high melt strength, such as in the production of foams and films. etwinternational.com The controlled generation of free radicals by this compound allows for precise control over the degree of crosslinking, thereby enabling the fine-tuning of the final material's properties.

In addition to crosslinking, this compound serves as an effective initiator for graft polymerization. This process involves the attachment of monomer side chains to a main polymer backbone, resulting in a new material with a combination of properties from both the backbone and the grafted chains. For instance, it can be used to graft functional monomers like maleic anhydride onto polyolefins such as polypropylene. researchgate.netrsdjournal.orgchemicalbook.com This modification enhances the polarity and compatibility of nonpolar polymers, allowing them to be used in blends and composites with other materials. chemicalbook.com

The selection of an appropriate initiator is critical for controlling the polymerization or modification process. The decomposition rate of the peroxide, often characterized by its half-life at a specific temperature, is a key parameter in determining the reaction conditions. pergan.com this compound offers a specific decomposition profile that makes it suitable for a range of processing temperatures and polymer systems.

Recent research has focused on optimizing the use of this compound in various polymer systems to achieve desired material properties. A notable study by George and Alex (2013) investigated the vulcanization of EPDM rubber using Butyl 4,4-di(tert-butylperoxy) valerate (B167501) (BPV), providing valuable insights into its cure characteristics. donga.ac.kr The study highlighted the effect of the peroxide concentration and the addition of a co-agent, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), on the scorch time and cure rate of the EPDM compound.

The findings revealed that the scorch time, which is the premature vulcanization of the rubber during processing, could be effectively controlled by the addition of TEMPO. donga.ac.kr This is a significant advantage in rubber processing as it allows for safer and more efficient manufacturing. The study also presented data on the mechanical properties of the resulting vulcanizates, demonstrating that the use of BPV can lead to materials with desirable tensile strength and modulus. donga.ac.kr

The following interactive data tables summarize key findings from research on the application of this compound in polymer modification.

Table 1: Cure Characteristics of EPDM Vulcanized with Butyl 4,4-di(tert-butylperoxy) valerate (BPV) at 160°C

| Compound | BPV (phr) | TEMPO (phr) | Scorch Time (ts1, min) | Cure Rate Index (CRI, min⁻¹) |

| Control | 8 | 0 | 0.89 | 11.24 |

| Test 1 | 8 | 0.2 | 1.5 | 8.33 |

| Test 2 | 8 | 0.4 | 2.1 | 6.25 |

| Test 3 | 8 | 0.6 | 2.8 | 4.76 |

Data sourced from George, B. and Alex, R. (2013). donga.ac.kr

Table 2: Mechanical Properties of EPDM Vulcanized with a BPV/TEMPO System

| Property | Control (BPV only) | BPV/TEMPO System |

| Tensile Strength (MPa) | 15.5 | 15.2 |

| Modulus at 100% Elongation (MPa) | 3.2 | 2.8 |

| Elongation at Break (%) | 450 | 480 |

Data sourced from George, B. and Alex, R. (2013). donga.ac.kr

These tables illustrate the influence of this compound and additives on the processing and final properties of EPDM rubber. The ability to manipulate these characteristics is crucial for the development of advanced materials for specific engineering applications. Further research into the use of this peroxide in other polymer systems continues to expand its application in creating novel materials with enhanced performance.

Advanced Characterization Techniques for Butyl 4,4 Bis Tert Butyldioxy Valerate and Polymer Systems

Spectroscopic Methods for Radical Detection and Identification (e.g., ESR Spectroscopy)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a primary technique for the direct detection and identification of paramagnetic species, including the short-lived free radicals generated during the thermal decomposition of Butyl 4,4-bis(tert-butyldioxy)valerate. nih.govmdpi.com The thermal cleavage of the peroxide bonds (-O-O-) in this initiator yields primary radicals, which are crucial for initiating polymerization.

The primary radicals expected from the homolytic scission of this compound are the tert-butoxyl radical (t-BuO•) and a valerate-derived biradical. The tert-butoxyl radical can undergo subsequent β-scission to form acetone (B3395972) and a methyl radical (•CH₃).

Due to the extremely short half-life of these radicals, direct detection is often challenging. nih.gov Therefore, the spin trapping technique is commonly employed. nih.govmdpi.com This method involves adding a "spin trap," a diamagnetic compound that reacts with the transient radicals to form a more stable radical adduct that can be readily detected by ESR. nih.gov 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a widely used spin trap that forms distinct adducts with different radicals, allowing for their identification based on the characteristic hyperfine splitting patterns of the resulting ESR spectrum. researchgate.netacs.org For instance, the reaction of DMPO with hydroxyl radicals (•OH), which can be formed from peroxides, produces a DMPO-OH adduct with a characteristic 1:2:2:1 quartet signal. researchgate.net

An ESR spin-trap study of the thermolysis of similar bis(tert-alkylperoxy)alkanes has confirmed the formation of various radical species during decomposition, underpinning the utility of this technique for elucidating the initiation mechanism. acs.org

Chromatographic Techniques for Purity and Decomposition Product Analysis (e.g., HPLC, GC/MS)

Chromatographic methods are indispensable for assessing the purity of this compound and for identifying and quantifying its decomposition products.

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the peroxide initiator. A reverse-phase (RP) HPLC method can be utilized for the analysis of this compound. sielc.com Such a method might employ a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with a small amount of acid like phosphoric or formic acid for improved peak shape. sielc.com This technique effectively separates the parent compound from impurities or initial degradation products.

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful tool for analyzing the volatile decomposition products formed during the thermal breakdown of the peroxide. The thermal decomposition of this compound in an inert solvent followed by GC/MS analysis of the resulting mixture would reveal key products. Based on the structure, expected decomposition products include acetone, tert-butanol, methane, ethane, methyl propionate, and various derivatives of valeric acid. A study on the decomposition of a similar peroxide, 2,2-di-(tert-butylperoxy)butane, successfully used GC/MS to identify products like acetone and tert-butanol, confirming the expected radical pathways. acs.org

A typical analytical setup for these techniques is summarized below:

Table 1: Chromatographic Conditions for Analysis| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reverse Phase (e.g., Newcrom R1, C18) sielc.com |

| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid sielc.com | |

| Detector | UV, Refractive Index (RI), or Mass Spectrometer (MS) | |

| Application | Purity assessment, quantification sielc.com | |

| GC/MS | Column | Capillary column (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium | |

| Detector | Mass Spectrometer (EI mode) | |

| Application | Identification of volatile decomposition products acs.org |

Calorimetric Studies for Thermal Decomposition Kinetics (e.g., DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal decomposition kinetics of organic peroxides like this compound. researchgate.net By measuring the heat flow associated with the decomposition as a function of temperature, DSC provides crucial data on the compound's thermal stability and reactivity.

A typical DSC experiment involves heating a small sample of the peroxide at a constant rate (dynamic scan) or holding it at a specific temperature (isothermal scan). researchgate.net The resulting thermogram shows an exothermic peak corresponding to the decomposition reaction. From this peak, key parameters can be determined, including the onset temperature of decomposition (Tonset), the peak temperature (Tp), and the total heat of decomposition (ΔHd). nih.gov

Studies on various organic peroxides show that as the heating rate increases, the decomposition peaks shift to higher temperatures. nih.gov Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be calculated from dynamic DSC data obtained at multiple heating rates using iso-conversional methods like the Friedman or Kissinger methods. researchgate.net These parameters are vital for predicting the peroxide's behavior under different temperature conditions and for establishing safe handling and storage protocols. Research on the thermal decomposition of bis-2,4-dichlorobenzoyl peroxide, for example, used DSC to determine an activation energy and identify an autocatalytic reaction, highlighting the detailed kinetic insights this method provides. researchgate.net

Table 2: Representative DSC Data for an Organic Peroxide

| Heating Rate (°C/min) | Onset Temperature (Tonset) (°C) | Peak Temperature (Tp) (°C) | Heat of Decomposition (ΔHd) (J/g) |

|---|---|---|---|

| 2.5 | 105.2 | 120.5 | -950 |

| 5.0 | 110.8 | 126.3 | -945 |

| 10.0 | 115.5 | 132.1 | -952 |

| 20.0 | 121.1 | 138.9 | -948 |

Note: Data is illustrative for a typical organic peroxide and not specific to this compound.

Rheological Characterization of Polymer Cure and Network Properties

Rheology, the study of the flow and deformation of matter, is critical for understanding the curing process of thermosetting resins, such as unsaturated polyesters or vinyl esters, initiated by this compound. The curing process involves the transformation of a low-viscosity liquid resin into a solid, cross-linked network. mdpi.com

A rotational rheometer is typically used to monitor the rheological changes during cure. Key parameters measured include viscosity (η), storage modulus (G'), and loss modulus (G''). The curing process can be tracked by performing isothermal or dynamic temperature ramp tests.

Initially, as the temperature increases, the viscosity of the resin decreases. Once the decomposition temperature of the initiator is reached, radical formation begins, and polymerization starts. This leads to a rapid increase in viscosity as polymer chains grow and cross-link. researchgate.net The gel point is a critical parameter identified by the crossover of the storage modulus (G') and loss modulus (G''), indicating the transition from a liquid-like to a solid-like state. Following the gel point, the storage modulus continues to increase sharply until it plateaus, signifying the completion of the cure and the formation of a stable polymer network. The final G' value provides an indication of the cross-link density and stiffness of the cured material. researchgate.net

Table 3: Key Rheological Events During Polymer Curing

| Event | Rheological Observation | Significance |

|---|---|---|

| Initial Heating | Decrease in viscosity (η) | Improved resin flow and wet-out |

| Cure Onset | Sharp increase in viscosity (η) | Start of polymerization and network formation |

| Gel Point | Crossover of Storage Modulus (G') and Loss Modulus (G'') | Transition from liquid to solid-like behavior |

| End of Cure | Plateau in Storage Modulus (G') | Formation of a stable, cross-linked network |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity and purity of the compound.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule. The butyl ester group would exhibit a triplet for the terminal methyl group, and multiplets for the three methylene (B1212753) groups. The two tert-butyl groups, being chemically equivalent, would produce a sharp singlet integrating to 18 protons. The protons of the valerate (B167501) backbone would also show characteristic signals. The chemical shifts of protons on carbons adjacent to the peroxy group are not significantly different from their non-peroxidic analogs. datapdf.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. A key feature for peroxides is the chemical shift of the carbon atom bonded to the peroxy group (C-O-O). For quaternary carbons in a C-O-O linkage, a characteristic resonance is typically observed in the range of δ 78-85 ppm. lookchem.com This distinct downfield shift helps to confirm the presence of the peroxide functionality. The carbonyl carbon of the ester group would appear significantly downfield (around 170-175 ppm), while the various aliphatic carbons of the butyl and valerate chains would appear in the upfield region of the spectrum.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 172.5 |

| C-(OO)₂ (Quaternary) | 108.0 |

| C(CH₃)₃ (Quaternary Peroxy) | 81.0 |

| -O-CH₂- (Ester) | 64.5 |

| -CH₂-C=O | 32.0 |

| -CH₂-C(OO)₂ | 30.0 |

| -OOC(CH₃)₃ | 26.5 |

| -O-CH₂-CH₂- | 30.5 |

| -CH₂-CH₃ | 19.2 |

| -CH₃ (Butyl) | 13.7 |

Note: Predicted values are estimations and may vary from experimental data.

Theoretical and Computational Studies of Butyl 4,4 Bis Tert Butyldioxy Valerate Reactivity

Quantum Chemical Calculations of O-O Bond Dissociation Energies

The critical step in the function of Butyl 4,4-bis(tert-butyldioxy)valerate as a radical initiator is the homolytic cleavage of its peroxide (O-O) bonds. Quantum chemical calculations are instrumental in determining the bond dissociation energy (BDE) for this process. The O-O bond is inherently weak, and its BDE is a key parameter for predicting the thermal stability and initiation efficiency of the peroxide. noaa.gov

High-level ab initio methods, such as the Complete Basis Set (CBS) methods (e.g., CBS-APNO, CBS-QB3) and G-series methods (e.g., G4), provide highly accurate BDE values, often with accuracy within 1-2 kcal/mol of experimental data. wayne.edu For instance, calculations for simple peroxides like hydrogen peroxide and di-tert-butyl peroxide show excellent agreement between values derived from methods like CBS-APNO and experimental results. wayne.edu Density Functional Theory (DFT) has also been extensively benchmarked for calculating peroxide BDEs. researchgate.net Studies have shown that specific DFT functionals, such as M06-2X, can produce O-O bond energies that compare favorably with the more computationally expensive ab initio methods. wayne.edu

The BDE of the two peroxide linkages in this compound is expected to be similar to that of di-tert-butyl peroxide, which is calculated to be around 41 kcal/mol. researchgate.net These calculations confirm that the O-O bond is the weakest in the molecule and will be the first to break upon heating, initiating the radical decomposition process. researchgate.netnjtech.edu.cn

Table 1: Representative O-O Bond Dissociation Energies (BDEs) Calculated by Various Theoretical Methods

| Peroxide Compound | Calculation Method | BDE (kcal/mol) | Reference |

| Hydrogen Peroxide | CBS-APNO | 44.64 | wayne.edu |

| Di-tert-butyl peroxide | G3MP2B3 | ~41 | researchgate.net |

| Di-tert-butyl peroxide | ReaxFF | ~41 | njtech.edu.cn |

| Various Peroxides (Median) | G2 ab initio | ~45 | wayne.edu |

| Trifluoromethyl peroxide | CBS-QB3 | 50.0 | wayne.edu |

Molecular Dynamics Simulations of Radical Interactions in Polymer Environments

Once the peroxide decomposes, the resulting radicals interact with the surrounding environment. In polymerization applications, this environment is typically a polymer matrix or a solution of monomers. Molecular dynamics (MD) simulations can model these complex interactions at an atomistic level. mdpi.com

To perform an MD simulation, a model system is constructed, consisting of the radical species derived from this compound and the molecules of the polymer environment (e.g., polyethylene (B3416737) or polystyrene). researchgate.netmdpi.com The interactions between atoms are described by a force field, such as COMPASS or ReaxFF. njtech.edu.cnmdpi.commdpi.com The ReaxFF force field is particularly useful as it can model chemical reactions, such as the formation and breaking of bonds, allowing for the simulation of the entire process from peroxide decomposition to radical attack on the polymer. njtech.edu.cn

The simulation evolves the system over time by integrating Newton's equations of motion, typically within a specific thermodynamic ensemble (e.g., NVT, where the number of particles, volume, and temperature are constant). bris.ac.uk Analysis of the simulation trajectories can reveal key information, such as the diffusion of radicals, the frequency of collisions with polymer chains, and the preferred sites of radical attack (e.g., hydrogen abstraction). This provides a dynamic picture of how the initiator radicals engage with the polymerizing system. mdpi.com

Table 2: Key Parameters for a Typical Molecular Dynamics Simulation of Radical-Polymer Interactions

| Parameter | Description | Example Value | Reference |

| Force Field | Defines the potential energy and forces between atoms. | COMPASS, ReaxFF | njtech.edu.cnmdpi.com |

| Ensemble | The set of statistical conditions under which the simulation is run. | NVT (Canonical) | bris.ac.uk |

| Time Step | The small time interval over which the equations of motion are integrated. | 1 fs (femtosecond) | mdpi.combris.ac.uk |

| Temperature | The temperature of the simulated system, controlled by a thermostat. | 398 K - 526 K | bris.ac.uk |

| Simulation Box | The periodic cell containing the molecules of the system. | Amorphous cell with periodic boundary conditions | mdpi.com |

| Analysis | Properties calculated from the simulation trajectory. | Radial Distribution Functions, Interaction Energies | researchgate.net |

Kinetic Modeling of Peroxide Decomposition and Polymerization Reactions

The thermal decomposition of this compound has been studied to determine its kinetic parameters. acs.org Kinetic models for the decomposition of similar peroxides, like di-tert-butyl peroxide (DTBP), have been developed by analyzing data from techniques such as accelerating rate calorimetry. researchgate.net These models use a system of differential equations representing the mass and energy balances of the reacting species. researchgate.net The rate of polymerization is dependent on the concentrations of the monomer and the initiator. libretexts.org The kinetic expression often shows a first-order dependence on the monomer concentration and a square-root dependence on the initiator concentration. libretexts.org This relationship arises because termination typically involves the combination of two radical chains. youtube.com

Table 3: Elementary Reaction Steps in Peroxide-Initiated Free-Radical Polymerization

| Step | General Reaction | Rate Law | Description | Reference |

| Initiation | ||||

| Decomposition | I → 2R• | Rate = kd[I] | The peroxide initiator (I) breaks down to form primary radicals (R•). | youtube.com |

| Addition | R• + M → M1• | Rate = ka[R•][M] | A primary radical adds to a monomer (M) to start a polymer chain (M1•). | youtube.com |

| Propagation | Mn• + M → Mn+1• | Rate = kp[Mn•][M] | The growing polymer chain radical adds successive monomer units. | youtube.com |

| Termination | Mn• + Mm• → Pn+m or Pn + Pm | Rate = kt[M•]2 | Two growing chains combine or disproportionate to form stable polymer molecules (P). | youtube.com |

Computational Prediction of Radical Stability and Reactivity Profiles

Upon thermal decomposition, this compound primarily generates tert-butoxy (B1229062) radicals via homolysis of the O-O bonds. njtech.edu.cn Computational chemistry can predict the subsequent reaction pathways and stability of these radicals. The tert-butoxy radical is highly reactive and can undergo several transformations. njtech.edu.cn

One of the most important subsequent reactions is β-scission. researchgate.net In this process, the tert-butoxy radical fragments into a stable acetone (B3395972) molecule and a highly reactive methyl radical. This is a key pathway observed in the decomposition of di-tert-butyl peroxide. researchgate.netnjtech.edu.cn Another possible reaction is hydrogen abstraction from other molecules in the system (like the solvent, monomer, or polymer), which would produce tert-butanol. njtech.edu.cn ReaxFF MD simulations have shown that in a condensed liquid phase, H-abstraction becomes more significant due to the "cage effect," where radicals are confined and have a higher chance of reacting with their immediate neighbors. njtech.edu.cn Computational methods can calculate the energy barriers for these competing pathways, allowing for a prediction of the dominant reaction channels and the profile of radical species present in the system.

Table 4: Radicals Generated from this compound and Their Predicted Fate

| Radical Species | Formation Pathway | Subsequent Reaction(s) | Products | Computational Method | Reference |

| Primary Radical | |||||

| tert-Butoxy radical ((CH₃)₃CO•) | Homolysis of O-O bond | β-scission | Acetone, Methyl radical | DFT, ReaxFF MD | researchgate.netnjtech.edu.cn |

| Hydrogen Abstraction | tert-Butanol | ReaxFF MD | njtech.edu.cn | ||

| Secondary Radical | |||||

| Methyl radical (•CH₃) | β-scission of tert-butoxy radical | Monomer Addition, Combination | Polymer chain, Ethane | ReaxFF MD | njtech.edu.cn |

Structure-Reactivity Relationship Analysis in Peroxyketal Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. mdpi.com For a series of peroxyketals, QSAR can be employed to build models that predict their reactivity, such as their decomposition rate constant, based on molecular descriptors. nih.govmdpi.com

A QSAR study involves calculating a set of numerical descriptors for each molecule in a series. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and topological properties. nih.gov Statistical methods, like multiple linear regression (MLR), are then used to create a mathematical model that links a selection of these descriptors to the observed reactivity. analchemres.org

For peroxyketals, descriptors related to the electrostatic field and hydrogen bond accepting ability can be particularly important. nih.gov For example, a 3D-QSAR method like Comparative Molecular Similarity Index Analysis (CoMSIA) can generate 3D contour maps that visualize regions where certain properties (e.g., positive electrostatic potential) increase or decrease reactivity, providing valuable insights for designing new peroxides with tailored initiation characteristics. nih.govanalchemres.org

Table 5: Common Molecular Descriptors Used in QSAR Studies for Reactive Compounds

| Descriptor Type | Example Descriptor | Information Encoded | Relevance to Reactivity | Reference |

| Electronic | Dipole Moment | Overall polarity of the molecule. | Influences intermolecular interactions and reaction rates in polar media. | nih.gov |

| Partial Atomic Charges | Distribution of electrons within the molecule. | Identifies electrophilic and nucleophilic sites for reactions. | nih.gov | |

| Steric | Molecular Volume | The space occupied by the molecule. | Affects the ability of the molecule to approach a reaction site (steric hindrance). | mdpi.com |

| Topological | Connectivity Indices | Information about the branching and connectivity of the molecular skeleton. | Correlates with overall molecular shape and size. | mdpi.com |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the ability to donate or accept electrons in a reaction. | nih.gov |

Future Research Directions and Emerging Trends

Development of Tunable and Controlled Radical Initiation Systems

A primary focus of future research is the development of initiation systems that offer precise control over the polymerization process. Butyl 4,4-bis(tert-butyldioxy)valerate's thermal decomposition characteristics are central to its function as a radical initiator. The rate of decomposition, and thus the generation of radicals, is highly dependent on temperature. This relationship is typically quantified by the initiator's half-life (t½), the time required for half of the peroxide to decompose at a given temperature.

Ideally, a thermal free radical initiator should be relatively stable at room temperature but decompose at a sufficient rate at the processing temperature to ensure a practical reaction rate. sigmaaldrich.com The ability to tune the initiation rate by adjusting the temperature is a key feature. For this compound, specific half-life data provides a predictable foundation for controlling reaction kinetics.

Decomposition Characteristics of this compound

| Half-Life | Temperature (°C) |

|---|---|

| 10 hours | 104 |

| 1 hour | 130 |

| 1 minute | 152 |

This data is derived from technical specifications for a 40% active powder form of the peroxide. inforubber.com

Integration of this compound in Multi-Component Initiator Systems

The performance of this compound can be significantly enhanced by combining it with other chemical agents to create multi-component initiator systems. These systems can achieve synergistic effects unattainable by the peroxide alone.

A notable example is the use of this compound (BPV) in conjunction with the stable free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for the vulcanization of EPDM rubber. researchgate.net In this system, the thermal decomposition of the peroxide generates primary alkyloxy radicals. These radicals then proceed to abstract hydrogen to form carbon-centered radicals on the polymer backbone, which is the first step toward crosslinking. researchgate.net However, the TEMPO stable radicals act as scavengers, selectively reacting with these newly formed carbon-centered radicals. researchgate.net This action temporarily prevents the formation of cross-links until the TEMPO is consumed, thereby providing excellent scorch control and delaying the onset of vulcanization. researchgate.net This discriminative reactivity of TEMPO is the key to inducing a controllable scorch time without significantly impacting the final properties of the vulcanizate. researchgate.net

Example of a Multi-Component System

| Component | Chemical Name | Role in System |

|---|---|---|

| Primary Initiator | This compound | Source of primary free radicals upon thermal decomposition. researchgate.net |

| Scorch Control Agent | 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) | Stable free radical that preferentially reacts with carbon-centered radicals to delay crosslinking. researchgate.net |

Future research will explore other combinations of co-initiators, accelerators, and retarders to fine-tune cure profiles for specific applications, such as adjusting the processing window for complex manufacturing processes or optimizing the final mechanical properties of the material.

Sustainable Synthesis and Application Pathways

The chemical industry is increasingly focused on green chemistry and sustainability. Future research directions for this compound will involve developing more environmentally benign synthesis routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Beyond its synthesis, a significant trend lies in its application to create more sustainable materials. As a radical initiator, it can be employed in the polymerization of monomers derived from bio-based sources, contributing to a reduction in the carbon footprint of the resulting polymers. Furthermore, its role in creating cross-linked networks can be leveraged to produce durable, long-lasting materials, extending product life and reducing waste. There is also potential in using such initiators to create polymers designed for disassembly or chemical recycling, supporting the transition to a circular economy.

Exploration of Peroxide-Mediated Polymer Architectures

The ability to generate radicals makes this compound a valuable tool for creating advanced polymer architectures beyond simple linear chains or cross-linked networks. Controlled radical polymerization techniques have enabled the synthesis of complex structures such as star-shaped polymers and block copolymers. researchgate.net

For instance, the "arm-first" method in ATRP involves synthesizing linear polymer chains (arms) which are then joined together at a central core. researchgate.net Similarly, block copolymers are produced by sequential monomer addition, where a living polymer chain created from one monomer is used to initiate the polymerization of a second monomer. cmu.edu

Future research could explore using derivatives of this compound as specialized initiators in these processes. By modifying its chemical structure, it could serve as a core molecule from which polymer arms grow, or as a macroinitiator to create block copolymers. This would unlock the potential to synthesize novel materials with tailored properties, such as amphiphilic block copolymers for drug delivery or star polymers for rheology modification. cmu.eduresearchgate.net

Interdisciplinary Research at the Interface of Peroxide Chemistry and Materials Science

The most significant breakthroughs are expected to occur at the intersection of different scientific fields. The fundamental chemistry of this compound and other organic peroxides is finding new relevance in advanced materials science. chemicalbook.com While it is well-established as a crosslinking agent for elastomers like EVA, its potential applications are much broader. etwinternational.com

Emerging trends for organic peroxides include their use in photocurable resins for 3D printing, where precise control over the curing process is essential. google.com There is also growing interest in their use as reagents in fine chemical synthesis. For example, di-tert-butyl peroxide is used as a radical initiator in C-H activation and cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Interdisciplinary research will focus on leveraging the specific decomposition kinetics of this compound for these novel applications. This could involve developing new composite materials, functional coatings, or advanced electronic components. By combining the expertise of organic chemists, polymer scientists, and materials engineers, the full potential of this versatile peroxide can be realized in the next generation of high-performance materials.

Q & A

Q. What mechanistic insights explain the compound’s dual role as an oxidizer and stabilizer in polymer matrices?

- Methodological Answer : Perform electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates during polymer curing. Compare stabilization efficiency (via oxidative induction time measurements) against commercial peroxides, linking performance to tert-butyl group steric hindrance and peroxide bond lability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.